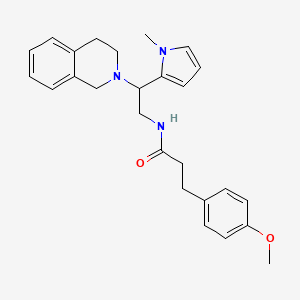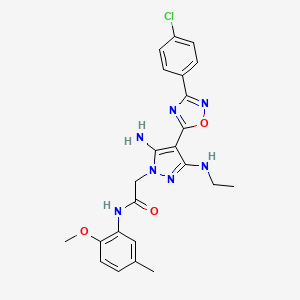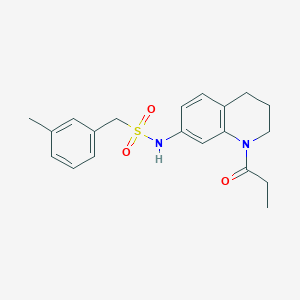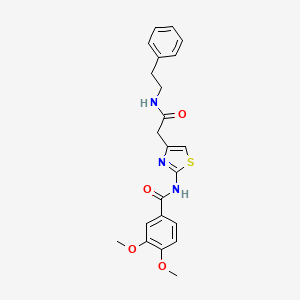
3,4-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and drug development.
Applications De Recherche Scientifique
Synthesis and Biological Activity : Some derivatives of thiazole, including those related to the compound , have been synthesized and evaluated for their biological activities. For instance, compounds with a thiazole ring have shown antimicrobial, anticancer, antidiabetic, antidepressant, and anti-inflammatory properties (Chawla, 2016). This highlights the potential of such compounds in the development of new therapeutic agents.
Antimicrobial Evaluation : Thiazole derivatives have also been synthesized and characterized for their antimicrobial properties. In one study, derivatives exhibited significant antimicrobial activity, particularly against gram-positive and gram-negative bacteria (Narayana et al., 2004). This suggests the potential of these compounds in addressing bacterial infections.
Anti-cancer Evaluation : Some thiazole-based benzamides have been designed and synthesized, showing promising anticancer activities against various cancer cell lines. This indicates the potential of these compounds in cancer research and therapy (Ravinaik et al., 2021).
Molecular Docking Studies : In addition to synthesis and biological evaluation, these compounds have also been the subject of molecular docking studies. Such studies provide insights into the molecular interactions and potential mechanisms of action of these compounds, which is crucial for drug development (Spoorthy et al., 2021).
Cytotoxic Activity : Thiazole derivatives have been assessed for their cytotoxic activity against various cancer cell lines, offering insights into their potential as cancer therapeutics (Deady et al., 2003).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-8-16(12-19(18)29-2)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBNSRZIFCNGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

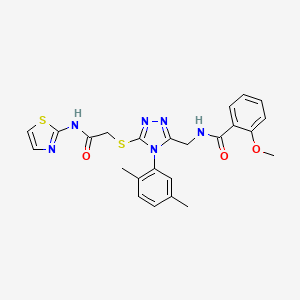
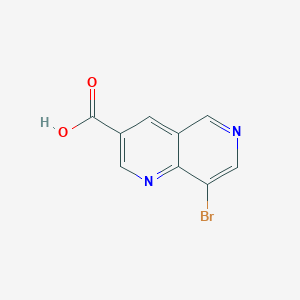
![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)
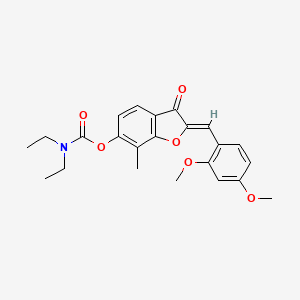
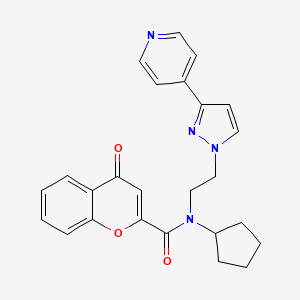
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

